potassium hydroxylamine-O-sulphonate

Reagent stability Aqueous hydrolysis Procurement shelf-life

Potassium hydroxylamine-O-sulphonate (KHOS), also known as potassium hydroxylaminemonosulfonate or sulfamic acid, N-hydroxy-, potassium salt (1:1) , is the monopotassium salt derivative of hydroxylamine-O-sulfonic acid (HOSA). It serves as an electrophilic amination reagent for introducing primary amino groups (–NH₂) into organic scaffolds, for converting aldehydes into nitriles, alicyclic ketones into lactams, and for synthesizing diverse nitrogen-containing heterocycles.

Molecular Formula H2KNO4S
Molecular Weight 151.19 g/mol
Cat. No. B8333142
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namepotassium hydroxylamine-O-sulphonate
Molecular FormulaH2KNO4S
Molecular Weight151.19 g/mol
Structural Identifiers
SMILESNOS(=O)(=O)[O-].[K+]
InChIInChI=1S/K.H3NO4S/c;1-5-6(2,3)4/h;1H2,(H,2,3,4)/q+1;/p-1
InChIKeyOZMHETZOOFLWIH-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Potassium Hydroxylamine-O-Sulphonate (CAS 13768-26-8) for Scientific Procurement: Core Identity and Comparator Landscape


Potassium hydroxylamine-O-sulphonate (KHOS), also known as potassium hydroxylaminemonosulfonate or sulfamic acid, N-hydroxy-, potassium salt (1:1) , is the monopotassium salt derivative of hydroxylamine-O-sulfonic acid (HOSA). It serves as an electrophilic amination reagent for introducing primary amino groups (–NH₂) into organic scaffolds, for converting aldehydes into nitriles, alicyclic ketones into lactams, and for synthesizing diverse nitrogen-containing heterocycles [1]. The potassium counterion fundamentally alters the reagent's physicochemical profile compared to the parent free acid (HOSA), sodium salts, and alternative electrophilic aminating agents such as chloramine, O-diphenylphosphinylhydroxylamine (ODPH), and O-mesitylenesulfonylhydroxylamine (MSH), creating specific procurement-relevant differentiation points in stability, reactivity scope, and process efficiency.

Potassium Hydroxylamine-O-Sulphonate Procurement: Why the Free Acid, Sodium Salt, and Other Aminating Agents Are Not Drop-In Replacements


Hydroxylamine-O-sulfonic acid (HOSA) is a hygroscopic solid that decomposes slowly in water at 25°C and requires storage at 0–4°C under desiccation to maintain ≥90% purity [1], while aqueous solutions must be freshly prepared and used immediately due to rapid degradation [2]. The potassium salt exhibits markedly superior hydrolytic stability; the hydroxylamine monosulfonate ion does not hydrolyze in dilute acid solution except at elevated temperatures [3], making it a shelf-stable, ready-to-weigh solid that eliminates the purity titration and solution instability bottlenecks of the free acid. Furthermore, in the critical amination of organoborane intermediates for primary amine synthesis, HOSA delivers isolated yields of 73–95% , whereas chloramine under comparable conditions limits yields to 67% for triorganylboranes and 50% for diorganylborinic esters . The ODPH reagent, while superior for specific N-amination of heterocyclic NH groups, is far less versatile across broader amination scope and fails entirely for several transformations reported for HOSA [4]. These data demonstrate that sodium salt, free acid, chloramine, and ODPH each occupy distinct, non-overlapping performance envelopes relative to the potassium salt.

Potassium Hydroxylamine-O-Sulphonate Quantitative Differentiation Evidence: Head-to-Head Data Against Analogues and In-Class Alternatives


Aqueous Hydrolytic Stability: Potassium Hydroxylamine-O-Sulphonate vs. Free Acid HOSA for Shelf-Stable Procurement and Solution Handling

The potassium hydroxylamine monosulfonate ion (KHOS) demonstrates substantially greater aqueous stability than the free acid HOSA. HOSA free acid decomposes slowly in water at 25°C and requires storage at 0–4°C under vacuum desiccation over concentrated H₂SO₄ [1]; its aqueous solutions are explicitly noted as 'not very stable' and must be freshly prepared with purity verification by iodometric titration before each use, with yields suffering if purity drops below 85–90% [2]. In direct contrast, the hydroxylamine monosulfonate ion (the anionic form of KHOS) is described as 'relatively stable and does not hydrolyze in dilute acid solution except at higher temperatures' [3]. This translates to a procurement-relevant advantage: KHOS can be stored as a bench-stable solid without the cold-chain logistics and pre-use purity assays mandated for HOSA.

Reagent stability Aqueous hydrolysis Procurement shelf-life

Primary Amine Synthesis from Alkenes: HOSA Yields 73–95% vs. Chloramine-Limited 50–67% in Organoborane Amination

In the hydroboration-amination sequence for converting alkenes into primary amines, treatment of monoorganyldimethylborane intermediates (RMe₂B) with hydroxylamine-O-sulfonic acid (HOSA, or its in situ generated potassium salt) provides the desired primary amines in isolated yields of 73% to 95% across representative alkene substrates . The reaction proceeds with complete retention of the organic group configuration. In contrast, when chloramine is employed as the electrophilic aminating agent with triorganylboranes (R₃B) and diorganylborinic esters (R₂BOR'), the product boronic acid byproduct limits the yield to a maximum of 67% for R₃B and 50% for R₂BOR' . This 1.5- to 2-fold yield advantage for HOSA-based amination makes it the reagent of choice for maximizing throughput in primary amine synthesis from olefin feedstocks.

Primary amine synthesis Organoborane amination Hydroboration-amination sequence

Nitrile Formation from Aldehydes: HOSA-Based Route Achieves 69% Overall Yield (99.3% Purity) vs. 40–45% for Classical Bromination/Cyanation on an Industrial API Scaffold

For the synthesis of 3-ethyl-4-hydroxy-5-methylbenzonitrile, a key building block of the S1P1 receptor modulator Cenerimod, the classical route (para-bromination, CuCN-mediated cyanation, Sandmeyer hydroxylation) delivered the product with only 40–45% overall yield and a process mass intensity (PMI) of 210 [1]. Replacing the bromination/cyanation sequence with a HOSA-promoted nitrile formation from the corresponding aldehyde achieved a 69% overall yield (a 1.53–1.73× improvement) with 99.3% purity and a vastly improved PMI of 81 [1]. Additionally, HOSA enables direct conversion of a broad range of aromatic, aliphatic, hindered, and conjugated aldehydes to nitriles under mild, metal-free conditions in acidic aqueous media [2], avoiding the toxic metal cyanide reagents and high-temperature requirements of classical Rosenmund-von Braun or Sandmeyer cyanation methods.

Nitrile synthesis Process chemistry API intermediate manufacturing

N-Amination of Pyridine: HOSA Enables a Transformation Inaccessible to Chloramine (63–72% Yield)

The N-amination of pyridine to form 1-aminopyridinium salts represents a unique reactivity niche for hydroxylamine-O-sulfonic acid (and by extension its potassium salt). The optimized Organic Syntheses procedure using HOSA delivers 1-aminopyridinium iodide in 63–72% isolated yield [1]. Critically, chloramine—the most common alternative inorganic electrophilic aminating agent—cannot aminate pyridine nitrogen atoms; this transformation has been reported only with HOSA [1][2]. Thus, for any synthetic route requiring direct N-amination of pyridine or related aza-aromatic systems, HOSA (or its potassium salt) is not merely preferable but is the only demonstrated viable reagent among common inorganic aminating agents.

N-Amination Pyridinium salts Heterocyclic functionalization

Broader Amination Scope Versatility: HOSA Outperforms O-Diphenylphosphinylhydroxylamine (ODPH) Across Diverse Substrate Classes

A comprehensive critical evaluation directly compared O-diphenylphosphinylhydroxylamine (ODPH) with HOSA across multiple amination reaction types [1]. ODPH successfully aminated carbanions derived from Grignard reagents (yields: isopropyl 36%, t-butyl 34%, cyclohexyl 50%), whereas amination of the same carbanions with HOSA under similar conditions was unsuccessful [1]. Conversely, for heterocyclic N-amination, ODPH aminated indole, skatole, and carbazole in 52–62% yields, but HOSA gave consistently lower yields for these specific substrates [1]. Crucially, 'several other amination reactions which have been reported for HOSA were unsuccessful using ODPH,' and the authors conclude that 'overall the ODPH reagent is much less versatile than HOSA' [1]. This complementary, non-overlapping reactivity profile means that procurement of both reagents may be warranted for a complete amination toolkit, but HOSA covers a significantly broader reaction space.

Electrophilic amination Reagent versatility Methodology scope

Rh(II)-Catalyzed Aziridination of Unactivated Olefins: KHOS as a Nitro-Group-Free Aminating Agent Yielding N-H Aziridines at Ambient Temperature

Hydroxylamine-O-sulfonic acids, including the potassium salt form, serve as inexpensive, readily available, and nitro-group-free aminating reagents for Rh(II)-catalyzed direct and stereospecific aziridination of unactivated olefins [1]. The transformation proceeds at ambient temperature, is tolerant of oxygen and trace moisture, and converts a wide range of functionalized olefins into the corresponding N-H or N-alkyl aziridines in good to excellent yields [1]. This contrasts with alternative aziridination reagents such as N-tosyliminophenyliodinane (PhI=NTs) or organic azides, which require pre-functionalized nitrogen sources, elevated temperatures, or generate stoichiometric byproducts that complicate purification. The operational simplicity—ambient temperature, scalable, moisture-tolerant—combined with the avoidance of nitro-containing intermediates (a safety concern at scale) represents a quantifiable advantage for process chemistry procurement [1].

Aziridination C-H amination Metal-catalyzed amination

Potassium Hydroxylamine-O-Sulphonate: Best-Fit Application Scenarios Driving Scientific and Industrial Procurement


Large-Scale Primary Amine Manufacturing via Hydroboration-Amination of Terminal Alkenes

For process chemistry groups synthesizing primary aliphatic amines from olefin feedstocks, potassium hydroxylamine-O-sulphonate (as the stable salt form of HOSA) is the reagent of choice. The Brown amination protocol delivers isolated yields of 73–95% , a 1.5–2× improvement over chloramine-based methods, directly reducing raw material cost per kg of amine product. The potassium salt's bench stability eliminates the cold-chain logistics and pre-use titration requirements of the free acid, streamlining kilo-lab and pilot-plant operations.

Cyanide-Free Pharmaceutical Intermediate Manufacturing: Aldehyde-to-Nitrile Conversion

For pharmaceutical CDMOs and process R&D teams manufacturing nitrile-containing API intermediates, HOSA-enabled nitrile formation replaces toxic CuCN with an aqueous, metal-free transformation. The Idorsia Pharmaceuticals case study demonstrated a 69% overall yield at 99.3% purity with a 2.6× improvement in process mass intensity compared to the classical bromination/cyanation route [1]. This directly reduces E-factor, eliminates cyanide waste disposal costs, and improves overall process economics at multi-kilogram scale.

Medicinal Chemistry Synthesis of N-Aminated Heterocycles (Pyridinium, Pyridazinium, Triazinium Salts)

For medicinal chemistry teams synthesizing N-amino heterocyclic libraries, potassium hydroxylamine-O-sulphonate is the only demonstrated inorganic reagent for direct N-amination of pyridine and related aza-aromatic systems [2]. The 63–72% isolated yield for 1-aminopyridinium salt formation is well-precedented and reproducible. Competing reagents such as chloramine cannot perform this transformation, making HOSA/potassium salt procurement essential rather than optional for this specific reaction manifold.

Aziridine Library Synthesis Under Mild, Scalable Conditions

For academic and industrial laboratories building aziridine-containing compound collections, the Rh(II)-catalyzed aziridination protocol using HOSA/potassium salt operates at ambient temperature with tolerance to oxygen and moisture [3]. This operational simplicity, combined with the reagent's nitro-group-free safety profile, makes it preferable to classical nitrene-transfer reagents for parallel synthesis and scale-up. The broad substrate scope across unactivated olefins supports diverse library generation.

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